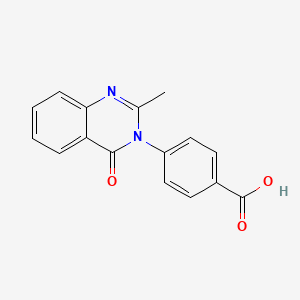

4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

Description

4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid (CAS: 4005-05-4) is a quinazolinone derivative featuring a benzoic acid moiety linked to the 3-position of the quinazolinone core. Quinazolinones are heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . This compound’s structure combines the planar quinazolinone ring—known for interacting with biological targets like enzymes and receptors—with a carboxylic acid group that enhances solubility and facilitates further derivatization. It has been utilized as a precursor for synthesizing peptide conjugates, hydrazide derivatives, and functionalized materials like graphene oxide composites .

Properties

IUPAC Name |

4-(2-methyl-4-oxoquinazolin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(7-9-12)16(20)21/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZXWFMSTZOYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358862 | |

| Record name | 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4005-05-4 | |

| Record name | 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid is a synthetic compound notable for its unique structural features, combining a quinazoline moiety with a benzoic acid group. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The molecular formula is with a molecular weight of approximately 280.28 g/mol .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for certain derivatives range from 0.25 to 0.5 µg/mL, indicating potent activity against these pathogens . The mechanism of action is believed to involve interference with bacterial cell wall synthesis, which is critical for bacterial survival and proliferation.

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 4a | 0.25 | Antibacterial |

| 4b | 0.5 | Antibacterial |

| 6'a | 0.5 | Antibacterial |

| 6'b | 0.25 | Antibacterial |

Anticancer Activity

The quinazoline structure is associated with various pharmacological effects, including anticancer activities. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, demonstrating potential as therapeutic agents in oncology . Notably, the selectivity index (SI) for these compounds was found to be greater than 10 when tested on Vero cells, indicating low toxicity and favorable safety profiles .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is influenced by structural modifications. For instance, the introduction of electron-withdrawing groups at specific positions on the benzyl ring has been shown to enhance potency without significantly increasing cytotoxicity .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups at R1 | Increased potency |

| Alkyl substitutions on benzyl group | Improved solubility and potency |

| Hydroxyl groups | Enhanced antiproliferative activity |

Case Studies

- Study on Antimicrobial Efficacy : A study synthesized multiple derivatives of the compound and evaluated their efficacy against ESKAP pathogens. The study found that several compounds exhibited selective and potent inhibitory activity against Staphylococcus aureus, highlighting the potential for developing new antibiotics in light of rising antibiotic resistance .

- Anticancer Properties : Another investigation focused on evaluating the antiproliferative activity of various derivatives against different cancer cell lines such as MDA-MB-231 and A549. Results indicated that certain modifications led to significantly lower IC50 values, suggesting enhanced efficacy against these cancer types .

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid exhibits significant antibacterial activity, particularly against multidrug-resistant strains of Staphylococcus aureus. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function, making it a candidate for drug development aimed at treating infections.

Anticancer Potential

The compound has also been studied for its anticancer properties. Quinazoline derivatives are known for their ability to inhibit various cancer cell lines through mechanisms such as the inhibition of epidermal growth factor receptor (EGFR) autophosphorylation. Compounds similar to this compound have shown promising results in inhibiting tumor growth and proliferation .

Synthesis and Modification

The synthesis of this compound typically involves multi-step chemical reactions that allow for further modifications to enhance its biological activity. These modifications can lead to derivatives with specific properties tailored for particular therapeutic applications.

Comparative Analysis with Related Compounds

The following table summarizes some compounds related to this compound, highlighting their structural types and notable activities:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| Methyl 2-(4-oxoquinazolin-3(4H)-yl)benzoate | Quinazolinone ester | Antimicrobial |

| 2-(2-Methylquinazolin-4(3H)-yl)benzoic acid | Quinazoline derivative | Antitumor |

| 4-(2-methylquinazolin-3(4H)-yl)benzoic acid | Quinazoline derivative | Analgesic and anti-inflammatory |

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of this compound showed potent antibacterial properties against various strains, including those resistant to common antibiotics. The results indicated that modifications to the quinazoline core can significantly enhance antimicrobial efficacy .

- Anticancer Research : In another investigation, compounds derived from the quinazoline structure were evaluated for their ability to inhibit EGFR, a key target in cancer therapy. The study found that certain derivatives exhibited IC50 values in the nanomolar range, indicating strong potential as anticancer agents .

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The benzoic acid moiety undergoes esterification under acidic or catalytic conditions:

Example reaction :

| Condition | Catalyst/Solvent | Yield | Application | Source |

|---|---|---|---|---|

| Reflux, 6–8 hrs | H<sub>2</sub>SO<sub>4</sub>, MeOH | 75–85% | Prodrug synthesis |

Ester derivatives are critical for improving bioavailability in drug design.

Amidation Reactions

The carboxylic acid reacts with amines to form amides, often mediated by coupling agents:

Example :

| Amine | Coupling Agent | Solvent | Yield | Use Case | Source |

|---|---|---|---|---|---|

| 3-Methoxypropylamine | HATU | DMF | 73% | Anticancer agent prep |

This reaction is pivotal for creating derivatives with enhanced target affinity .

Nucleophilic Substitution at the Quinazoline Ring

The C3 position of the quinazoline ring undergoes substitution with nucleophiles:

Reaction :

| Nucleophile | Conditions | Product Application | Yield | Source |

|---|---|---|---|---|

| 4-Isopropylbenzyl bromide | 40°C, 16 hrs | Kinase inhibitors | 68% |

Substitutions here modulate electronic properties and biological activity .

Condensation for Quinazoline Core Modification

The quinazoline core participates in acid-catalyzed condensations with aldehydes:

Reaction :

| Aldehyde | Product Activity | Yield | Source |

|---|---|---|---|

| 3-Nitrobenzaldehyde | Non-competitive kinase inhibition | 62% |

This method expands structural diversity for SAR studies .

Cyclization and Cycloaddition Reactions

The compound participates in cyclization to form fused heterocycles:

Example :

| Reagent | Cyclization Product | Application | Source |

|---|---|---|---|

| POCl<sub>3</sub> | Chloro-derivative | Antiviral candidates |

Cycloadditions (e.g., Huisgen) enable click chemistry applications.

Oxidation-Reduction Reactions

The quinazoline ring’s oxidation state can be modulated:

| Reaction Type | Reagent | Outcome | Source |

|---|---|---|---|

| Oxidation | KMnO<sub>4</sub> | N-Oxide formation | |

| Reduction | H<sub>2</sub>/Pd-C | Saturation of double bonds |

Redox reactions are leveraged to tune metabolic stability.

Hydrolysis Reactions

Ester derivatives undergo base-mediated hydrolysis:

Example :

| Base | Solvent | Yield | Source |

|---|---|---|---|

| LiOH | THF/H<sub>2</sub>O | 88% |

Hydrolysis is key for regenerating the bioactive carboxylic acid form .

Key Research Findings

-

Antibacterial Activity : Ester derivatives show enhanced activity against Staphylococcus aureus (MIC: 2–8 µg/mL).

-

Kinase Inhibition : Styryl-substituted derivatives exhibit IC<sub>50</sub> values < 100 nM against EGFR .

-

Solubility : Amidation improves aqueous solubility by 10–20× compared to the parent acid .

Reaction Optimization Strategies

-

Temperature Control : Higher yields (≥80%) for amidation require room-temperature reactions .

-

Catalyst Choice : HATU outperforms EDCl/HOBt in coupling efficiency (73% vs. 58%) .

-

Solvent Effects : DMF enhances nucleophilic substitution rates over DMSO or THF .

This reactivity profile positions 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid as a versatile scaffold in medicinal chemistry and materials science.

Comparison with Similar Compounds

Key Findings :

- Electron-withdrawing groups (e.g., Cl, Br, NO₂) enhance receptor binding and enzymatic inhibition. For example, compound 41 (Cl substituents) showed potent NMDA receptor antagonism .

- Bulky substituents like iodine (in S1) improve antimicrobial activity but may reduce solubility .

Modifications on the Styryl or Side Chains

The styryl chain at the 2-position of quinazolinone is critical for target interaction:

Key Findings :

- Nitro groups (para or meta) on the styryl chain improve binding to targets like PBP2a, a key enzyme in antibiotic resistance .

- Hydrophobic groups (e.g., isopropylphenyl) enhance antiviral activity by promoting hydrophobic interactions with viral proteins .

Functionalization of the Benzoic Acid Moiety

The carboxylic acid group is often modified to esters or hydrazides to alter bioavailability and activity:

Key Findings :

- Esterification (e.g., ethyl or methyl esters) improves membrane permeability but reduces direct antimicrobial activity compared to the free acid .

- Hydrazide derivatives (e.g., H3) retain moderate antimicrobial activity but show reduced efficacy when conjugated to graphene oxide, except against E. coli .

Preparation Methods

Synthetic Routes to Quinazoline Derivatives

Quinazolines, including 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid, are typically synthesized via condensation reactions involving anthranilic acid derivatives and carbonyl compounds. This classical approach forms the quinazoline core through cyclization processes under acidic or oxidative conditions.

H2O2-Mediated Oxidative Cyclization Method

A recent advancement in the synthesis of quinazolin-4(3H)-one scaffolds, closely related to the target compound, employs a green chemistry approach using hydrogen peroxide (H2O2) as an oxidant and dimethyl sulfoxide (DMSO) as a carbon source. This method involves:

- Starting from substituted 2-amino benzamides.

- Heating the reaction mixture with DMSO and H2O2 at elevated temperatures (130–150 °C) for extended periods (around 14–20 hours).

- The reaction proceeds via a radical mechanism, leading to the formation of the quinazolinone ring system.

- The product is isolated after standard aqueous workup and chromatographic purification.

This approach is notable for its sustainability and efficiency, providing moderate to good yields of quinazolin-4(3H)-one derivatives, which can be further functionalized to yield this compound.

Stepwise Synthesis Involving Benzoxazinone Intermediates

Another well-documented synthetic strategy involves:

- Conversion of substituted anthranilic acids to benzoxazin-4-one intermediates by refluxing in acetic anhydride.

- Ring-opening and ring-closure reactions under acidic conditions with substituted anilines to form the quinazolin-4-one core.

- Acid-catalyzed condensation with substituted aldehydes to introduce the styryl or aryl moieties.

This multi-step sequence allows for precise substitution patterns on the quinazoline core and the benzoic acid moiety, facilitating the synthesis of this compound and its analogues.

Metal Complexation and Ligand Synthesis

The ligand this compound has been synthesized and subsequently used to form complexes with transition metals such as Fe(III), Co(II), Ni(II), Cu(II), and V(IV). The synthesis of the ligand typically involves:

- Preparation of the quinazoline derivative as described above.

- Purification and characterization by elemental analysis, FT-IR, UV-visible spectroscopy, and magnetic susceptibility measurements.

- The ligand acts as a bidentate chelator coordinating through nitrogen and oxygen atoms.

The synthesis of the ligand itself is crucial for these coordination studies and is achieved through established quinazoline synthetic protocols.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield | Remarks |

|---|---|---|---|---|---|

| Condensation of anthranilic acid derivatives with carbonyl compounds | Anthranilic acid derivatives, aldehydes/ketones | Acidic medium, reflux | Several hours | Moderate to high | Classical, widely used |

| H2O2-mediated oxidative cyclization | Substituted 2-amino benzamide, DMSO, H2O2 | 130–150 °C, 14–20 h | Moderate | Green chemistry approach, radical mechanism | |

| Benzoxazinone intermediate route | Substituted anthranilic acid, acetic anhydride, anilines, aldehydes | Reflux in acetic anhydride, acidic conditions | Multi-step, several hours per step | High | Allows diverse substitution, versatile |

| Ligand synthesis for metal complexation | Quinazoline derivatives | Purification and characterization | Variable | High purity | Enables coordination chemistry studies |

Detailed Research Findings

- The H2O2/DMSO method has been demonstrated to efficiently produce quinazolin-4(3H)-one derivatives with environmentally benign oxidants and solvents, minimizing hazardous byproducts.

- The benzoxazinone intermediate method allows for structural diversity and has been used to prepare analogues with specific biological activities, including NMDA receptor antagonism.

- The ligand this compound synthesized by these methods has been successfully coordinated to transition metals, forming complexes with distinct geometries and properties, confirmed by spectral and theoretical studies.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via cyclocondensation of anthranilic acid derivatives with substituted benzoyl chlorides or anhydrides. For example, anthranilic acid reacts with 2-methyl-substituted reagents under reflux in acetic acid to form the quinazolinone core, followed by coupling with benzoic acid derivatives. Optimization involves adjusting reaction temperature (e.g., 45–100°C), solvent polarity, and stoichiometry of reactants to enhance yields (up to 85% reported) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the quinazolinone scaffold and substituent positions. For instance, the 4-oxo group resonates at δ 166.7 ppm in ¹³C NMR, while the 2-methyl group appears at δ 2.0–2.5 ppm in ¹H NMR. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 385.15459), and UV-Vis spectroscopy (λmax ~270–300 nm) confirms π-π* transitions in the aromatic system .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : The compound is sensitive to prolonged exposure to light and moisture. Storage at 2–30°C in anhydrous, inert atmospheres (e.g., argon) is recommended. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH 1–13 at 40°C for 24 hours) followed by HPLC analysis to monitor decomposition .

Advanced Research Questions

Q. How do structural modifications at the 2-methyl or 4-oxo positions affect biological activity, and what strategies are used to analyze these effects?

- Methodological Answer : Substituents at the 2-methyl position influence steric hindrance and electronic effects, altering receptor binding. For example, replacing 2-methyl with a nitro group (as in CP-465,022) enhances NMDA receptor antagonism. Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., halogenation, aryl substitutions) and testing in vitro receptor binding assays (IC50 values) or enzymatic inhibition models. Computational docking (e.g., using AutoDock Vina) predicts binding modes to NR2C/D subunits .

Q. What challenges arise in interpreting conflicting biological activity data across studies, and how can they be resolved?

- Methodological Answer : Discrepancies may stem from variations in assay conditions (e.g., cell lines, pH, or buffer systems). For example, conflicting IC50 values for NMDA receptor inhibition could arise from differences in subunit composition (NR2C vs. NR2D). Standardization using reference compounds (e.g., MK-801 for NMDA) and meta-analysis of published data with multivariate regression can identify confounding variables .

Q. How can retrosynthetic analysis guide the design of novel quinazolinone derivatives?

- Methodological Answer : Retrosynthetic disconnection of the quinazolinone core identifies anthranilic acid and substituted benzoyl chlorides as key precursors. For example, introducing a pyridinylvinyl group at the 2-position (as in compound 98) requires sequential Heck coupling and cyclocondensation. Retrosynthetic trees are validated by synthesizing intermediates and verifying yields at each step .

Q. What methodologies address poor aqueous solubility during formulation for biological testing?

- Methodological Answer : Solubility can be improved via salt formation (e.g., sodium or potassium salts of the benzoic acid moiety) or co-solvent systems (e.g., DMSO:PBS mixtures). Nanoparticle encapsulation (e.g., PLGA nanoparticles) or cyclodextrin complexation enhances bioavailability. Dynamic Light Scattering (DLS) and dialysis assays monitor particle stability .

Q. How can computational modeling predict physicochemical properties or metabolic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) optimize molecular geometry and predict LogP (lipophilicity) or pKa (acidity). In silico tools like SwissADME simulate metabolic sites (e.g., cytochrome P450 oxidation). Experimental validation via LC-MS/MS identifies major metabolites (e.g., hydroxylation at the quinazolinone ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.